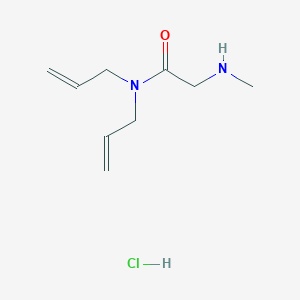
N,N-Diallyl-2-(methylamino)acetamide hydrochloride
Descripción general
Descripción
N,N-Diallyl-2-(methylamino)acetamide hydrochloride, or DMAE-HCl, is an organic compound used in scientific research and laboratory experiments. It is a derivative of the naturally occurring compound dimethylaminoethanol (DMAE), and is commonly used as a reagent in organic synthesis. DMAE-HCl has been studied for its potential to act as a neurotransmitter, a precursor to the neurotransmitter acetylcholine, and as a supplement in the treatment of cognitive disorders.
Aplicaciones Científicas De Investigación
1. Chemical Reactions and Compound Formation
- NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide undergoes cyclization in methanol, resulting in the formation of spiro-adducts. These adducts, through the action of methanolic hydrogen chloride, yield isomers of 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)-acetamide hydrochloride (Macháček, Hassanien, & Štěrba, 1986).
2. Metabolism in Biological Systems
- Chloroacetamide herbicides, when metabolized in rat liver microsomes, produce metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are bioactivated to dialkylbenzoquinone imine (Coleman, Linderman, Hodgson, & Rose, 2000).
3. Synthesis of Neurotoxic Compounds
- The synthesis of neurotoxic compounds like 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) involves the use of α-acetamidoacrylic acid and [15N]-methylamine, leading to enantioselective hydrolysis and formation of acetamide compounds (Hu & Ziffer, 1990).
4. Interaction with Polymers
- Poly(diallyl-dimethyl-ammoniumchloride), poly(diallyl-dimethyl-ammoniumchloride-co-N-methyl-N-vinylacetamide), and poly(N-methyl-N-vinyl-acetamide) interact with polystyrene latex, demonstrating the importance of charge density and molecular mass in adsorption processes (Rehmet & Killmann, 1999).
5. Biodegradation of Herbicides
- N,N-Diallyl-2,2-dichloroacetamide (R-25788) is effective in protecting corn against thiocarbamate herbicides. Studies on its metabolism in corn plants, rats, and soil reveal its conversion into various metabolites through dechlorination and oxidation processes (Miaullis, Thomas, Gray, Murphy, & Hollingworth, 1978).
Propiedades
IUPAC Name |
2-(methylamino)-N,N-bis(prop-2-enyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8-10-3;/h4-5,10H,1-2,6-8H2,3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFHFUKXIXWRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(CC=C)CC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-2-(methylamino)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



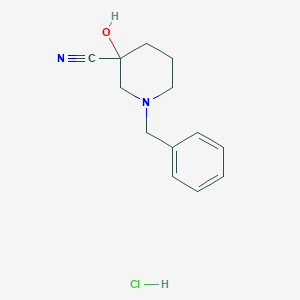
![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)


![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)
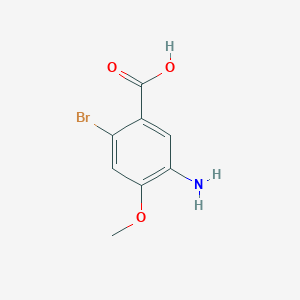
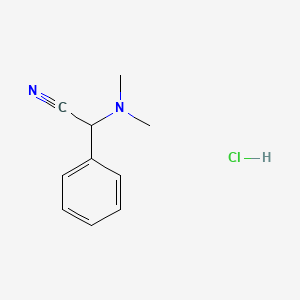
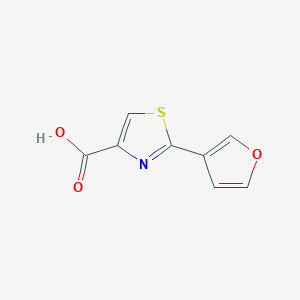
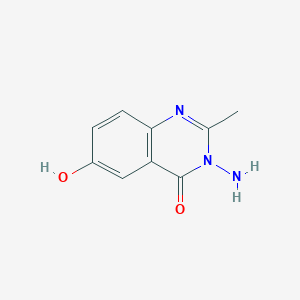
![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)